molecular formula C10H17N5O B1477778 2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one CAS No. 2097996-03-5

2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one

Cat. No. B1477778
CAS RN: 2097996-03-5
M. Wt: 223.28 g/mol
InChI Key: BJKYVIRAIADIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, or 2-azido-1-CBPE, is an azide-containing derivative of the cyclobutylpiperazine family of compounds. It is a synthetic compound used in chemical and biological research, particularly in the study of protein-protein interactions. It has become an important tool in the fields of biochemistry, molecular biology, and drug discovery. The compound is used as a photoaffinity labeling agent, as a substrate for chemical synthesis, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

I will now present a comprehensive analysis of the scientific research applications of 2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.

Synthesis of Heterocycles

Organic azides like 2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one are crucial in synthesizing various heterocycles, which are compounds featuring rings with at least one atom other than carbon. These heterocycles can include five-member rings with one heteroatom such as pyrroles, or with two heteroatoms like pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Photodynamic Therapy (PDT)

Azides are used in photodynamic therapy for treating tumors. The azide group in compounds can be activated by light to produce reactive nitrogen species that can damage cellular components in targeted cancer cells .

Electrocatalysis

In the field of electrocatalysis, azides are used to synthesize catalysts that facilitate chemical reactions. These catalysts can be employed in fuel cells or for environmental remediation .

Semiconducting Devices

Azide-functionalized compounds are used in creating semiconducting materials for electronic devices. They can influence the charge transport properties of materials used in transistors and solar cells .

Non-linear Optical Devices

The azide group’s ability to absorb and emit light at different wavelengths makes it suitable for use in non-linear optical devices, which have applications in laser technology and optical computing .

Chemosensors

Azides can be incorporated into chemosensors that detect specific chemical substances. These sensors can be used for environmental monitoring or medical diagnostics .

properties

IUPAC Name

2-azido-1-(4-cyclobutylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-13-12-8-10(16)15-6-4-14(5-7-15)9-2-1-3-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKYVIRAIADIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.